2-Chloro-4-diethylcarbamoylpyridine
Description
2-Chloro-4-diethylcarbamoylpyridine is a pyridine derivative with a chlorine atom at the 2-position and a diethylcarbamoyl group (-CON(C₂H₅)₂) at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for histamine H₂-antagonists, which are used to treat gastrointestinal disorders such as ulcers . Its molecular formula is C₁₁H₁₄ClN₂O, with a molecular weight of 237.7 g/mol. The diethylcarbamoyl group enhances its electron-withdrawing character, influencing its reactivity in nucleophilic substitution and coupling reactions.
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-chloro-N,N-diethylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-5-6-12-9(11)7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
GETJGKPZMMAFNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Pyridines and Pyrimidines
Key analogues include:
4-Chloro-5-fluoro-2-methylpyridine (C₆H₄ClF₂N): Features a methyl group at position 2 and fluorine at position 5, reducing steric hindrance compared to the diethylcarbamoyl group in 2-Chloro-4-diethylcarbamoylpyridine. This compound is used in agrochemicals .
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (C₆H₄ClN₃): A fused heterocycle with enhanced rigidity, used in kinase inhibitor drug discovery .
Key Differences in Substituents
- Electron-Withdrawing Groups (EWGs): The diethylcarbamoyl group in 2-Chloro-4-diethylcarbamoylpyridine is a stronger EWG than halogens (Cl, F) or methyl groups, lowering the pyridine ring’s electron density and accelerating nucleophilic aromatic substitution .
- Steric Effects: Bulky substituents (e.g., diethylcarbamoyl) reduce reaction rates in sterically sensitive pathways compared to smaller groups like methyl or amino .
Physicochemical Properties
Notable Trends:
- Melting Points: Compounds with aromatic substituents (e.g., 4-nitrophenyl) exhibit higher melting points (268–287°C) due to increased intermolecular interactions , whereas smaller analogues like 4-Chloro-5-fluoro-2-methylpyridine melt below 50°C .
- Solubility: The diethylcarbamoyl group in 2-Chloro-4-diethylcarbamoylpyridine improves organic-phase solubility compared to polar amino- or nitro-substituted analogues .
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